molecular formula C14H12F3NO B3074171 2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1019473-34-7

2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No. B3074171
CAS RN: 1019473-34-7
M. Wt: 267.25 g/mol
InChI Key: JMFLWBDLEODYRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12F3NO and a molecular weight of 267.25 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol” include a density of 1.4±0.1 g/cm3, boiling point of 234.5±40.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and a flash point of 95.6±27.3 °C .

Scientific Research Applications

Catalytic Activities

  • Oxotransfer Activities : The aminoalcohol phenol variant H2L, similar in structure to the compound , has been used in synthesizing cis-dioxomolybdenum(vi)(L) complexes. These complexes demonstrate catalytic activities in epoxidation and sulfoxidation reactions, using tert-butyl hydroperoxide as an oxidant (Hossain et al., 2017).

Synthesis of Novel Compounds

  • Diversity Oriented Synthesis : The compound is utilized in the multicomponent synthesis of medicinally important 2-amino-3-phenyl sulfonyl-4H-chromenes. This synthesis involves a one-pot, three-component condensation process and utilizes environmentally benign protocols (Pandit et al., 2016).

Synthesis and Characterization of Schiff Bases

  • ON Donor Schiff Bases : Novel ON donor Schiff bases with this compound have been synthesized and characterized, revealing important intra- and inter-molecular interactions. These compounds have also been evaluated for their biological activities and interactions with DNA (Shabbir et al., 2016).

Antibacterial Properties

  • Antibacterial Schiff Base Compounds : Schiff base compounds derived from this molecule have been synthesized and shown to possess significant antibacterial activities against bacteria like Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Antimicrobial and Antidiabetic Activities

  • Biological Evaluation : 4-Aminophenol derivatives, closely related to this compound, have been synthesized and tested for antimicrobial and antidiabetic activities. The studies indicate the potential of these compounds in medical applications (Rafique et al., 2022).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Amine derivatives of this compound have been evaluated for their efficacy in inhibiting corrosion on mild steel surfaces, with findings supported by electrochemical measurements and surface analysis (Boughoues et al., 2020).

Molecular Docking Studies

  • Tetrahydroquinolines Against Various Proteins : Related compounds have been synthesized and studied for their inhibitory effects on inflammatory, cancer, cholesterol esterase, parasitic, and microbial proteins. Molecular docking studies highlight their potential as multifunctional lead compounds in various medical applications (Nair et al., 2014).

properties

IUPAC Name

2-[[4-(trifluoromethyl)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)19/h1-8,18-19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFLWBDLEODYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 3
Reactant of Route 3
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 4
Reactant of Route 4
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 5
Reactant of Route 5
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol
Reactant of Route 6
Reactant of Route 6
2-({[4-(Trifluoromethyl)phenyl]amino}methyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.